molecular formula C6H12O3S B2943521 Methyl 2-hydroxy-3-methylsulfanylbutanoate CAS No. 2352665-49-5

Methyl 2-hydroxy-3-methylsulfanylbutanoate

Cat. No.: B2943521
CAS No.: 2352665-49-5
M. Wt: 164.22
InChI Key: SORCBXXRKLOEED-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-methylsulfanylbutanoate is a fascinating chemical compound with versatile scientific applications. It is known for its intriguing properties and potential in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-methylsulfanylbutanoate typically involves the esterification of 2-hydroxy-3-methylsulfanylbutanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified through distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-methylsulfanylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters.

Scientific Research Applications

Methyl 2-hydroxy-3-methylsulfanylbutanoate has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-3-methylsulfanylbutanoate exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-3-methylbutanoate
  • Methyl 3-hydroxy-2-methylsulfanylbutanoate
  • Methyl ®-3-hydroxybutyrate
  • Methyl (S)-(+)-3-hydroxy-2-methylpropionate

Uniqueness

Methyl 2-hydroxy-3-methylsulfanylbutanoate stands out due to its unique combination of a hydroxyl group and a methylsulfanyl group on the butanoate backbone. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-hydroxy-3-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-4(10-3)5(7)6(8)9-2/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORCBXXRKLOEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2352665-49-5
Record name methyl 2-hydroxy-3-(methylsulfanyl)butanoate
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